Ethyl 7-bromo-3-hydroxy-2-naphthoate

Descripción general

Descripción

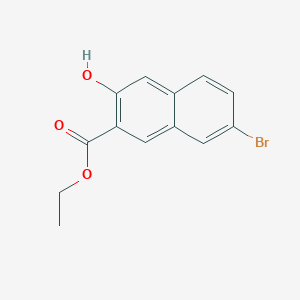

Ethyl 7-bromo-3-hydroxy-2-naphthoate is an organic compound with the molecular formula C₁₃H₁₁BrO₃ and a molecular weight of 295.13 g/mol . It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and an ethyl ester group at the 2nd position. This compound is typically a white to light yellow solid with a distinct odor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-3-hydroxy-2-naphthoate generally involves the bromination of 3-hydroxy-2-naphthoic acid followed by esterification. The bromination is typically carried out using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The resulting 7-bromo-3-hydroxy-2-naphthoic acid is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Zinc and hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.

Major Products:

Oxidation: Quinones.

Reduction: 3-hydroxy-2-naphthoic acid ethyl ester.

Substitution: Corresponding substituted naphthoates.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 7-bromo-3-hydroxy-2-naphthoate serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations such as oxidation, reduction, and substitution reactions, making it valuable in synthetic chemistry.

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness against multidrug-resistant organisms.

- Anticancer Activity : Research highlights its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound appears to modulate cell cycle regulators and apoptotic pathways, suggesting its potential as an anticancer agent.

Pharmaceutical Applications

Due to its biological activities, this compound is explored as a precursor for synthesizing pharmaceutical compounds. Its unique functional groups enable interactions with various biological targets, which may lead to the development of new therapeutic agents.

Industrial Uses

In addition to its applications in research and medicine, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its properties enhance the solubility and reactivity of formulations used in various industrial processes.

Case Studies

Several studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated the compound's effectiveness against resistant bacterial strains, indicating its potential role in treating infections caused by multidrug-resistant organisms.

- Cancer Cell Inhibition : Research on MCF-7 and PC-3 cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values indicated significant anticancer potential, supporting further investigation into its mechanisms of action.

Mecanismo De Acción

The mechanism of action of Ethyl 7-bromo-3-hydroxy-2-naphthoate is largely dependent on its chemical structure. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with biological targets. The compound can act as an electrophile in substitution reactions and as a nucleophile in oxidation-reduction reactions. Its biological activity is often mediated through interactions with cellular enzymes and receptors, leading to various pharmacological effects .

Comparación Con Compuestos Similares

7-Bromo-3-hydroxy-2-naphthoic acid: Similar structure but lacks the ethyl ester group.

Ethyl 7-bromo-4-hydroxy-2-naphthoate: Similar but with the hydroxyl group at the 4th position instead of the 3rd

Uniqueness: Ethyl 7-bromo-3-hydroxy-2-naphthoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity compared to its acid counterpart .

Actividad Biológica

Ethyl 7-bromo-3-hydroxy-2-naphthoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by relevant research findings and data.

Synthesis Methods

The synthesis of this compound typically involves the bromination of 3-hydroxy-2-naphthoic acid, followed by esterification with ethanol. The bromination process can utilize bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The esterification is performed using a strong acid like sulfuric acid to yield the final compound.

Chemical Structure

The compound features a naphthalene core with a hydroxyl group at the 3-position and a bromine atom at the 7-position, which contributes to its reactivity and biological activity. The ethyl ester enhances its solubility compared to its acid counterpart, allowing for better interaction with biological systems.

This compound exhibits biological activity primarily through interactions with cellular enzymes and receptors. The presence of the bromine atom and hydroxyl group allows the compound to act as both an electrophile and a nucleophile in various biochemical reactions. This dual functionality facilitates its engagement with biological targets, leading to pharmacological effects such as:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Properties : Investigations indicate that it may inhibit cancer cell proliferation through multiple pathways .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits significant inhibitory effects against several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentration (MIC) values have been reported to be effective against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast (MCF-7) and prostate (PC-3) cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways, which are crucial for tumor growth inhibition .

4. Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential role in treating infections caused by multidrug-resistant organisms .

- Cancer Cell Inhibition : Research conducted on MCF-7 and PC-3 cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant anticancer potential .

5. Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, apoptosis |

| 7-Bromo-3-hydroxy-2-naphthoic acid | Moderate | Low | Enzyme inhibition |

| Ethyl 7-bromo-4-hydroxy-2-naphthoate | Low | Moderate | Unknown |

Propiedades

IUPAC Name |

ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3/c1-2-17-13(16)11-6-9-5-10(14)4-3-8(9)7-12(11)15/h3-7,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEASLKGJBLLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C=CC(=CC2=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594228 | |

| Record name | Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127338-44-7 | |

| Record name | Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.